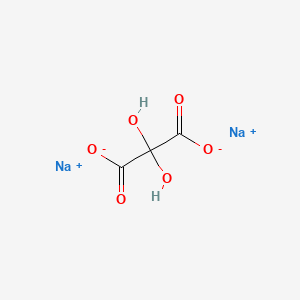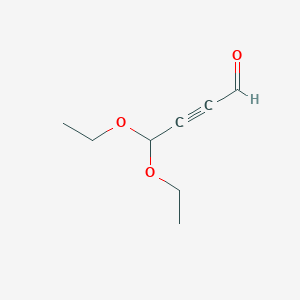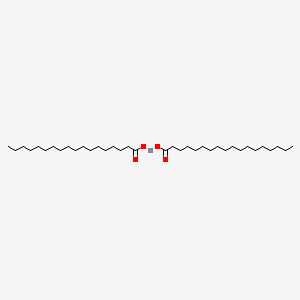
1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of certain phenolic derivatives using 1-(4-Ethoxyphenyl)acetone or its related compounds, highlights the potential of these compounds in the development of new chemicals and materials.
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques .
Chemical Reactions Analysis
Research on the synthesis of certain phenolic derivatives using 1-(4-Ethoxyphenyl)acetone or its related compounds, highlights the potential of these compounds in the development of new chemicals and materials .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied .
Aplicaciones Científicas De Investigación
Structural and Thermal Properties
Research on cyano-substituted azoderivatives of β-diketones, including derivatives similar to 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione, has shown significant findings related to their structural and thermal properties. These compounds exhibit high thermal stability and interesting tautomeric behaviors influenced by solvent polarity, with implications for material science and molecular engineering (Mahmudov et al., 2011).
Photoluminescence and Sensing Applications
The use of europium(III) complexes with β-diketone-derived ligands for selective non-enzymatic total bilirubin detection in serum highlights the potential of these compounds in biomedical sensors. The sensitivity and selectivity of these complexes for bilirubin, against the backdrop of their luminescence properties, open avenues for developing novel diagnostic tools (Yang et al., 2018).
Synthetic Chemistry and Material Science
In synthetic chemistry, 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione derivatives have been employed in the formation of complex organic molecules and materials. For instance, the synthesis of pentafluorinated β-hydroxy ketones from similar β-diketone hydrates showcases the versatility of these compounds in producing materials with potential applications in pharmaceuticals and agrochemicals (Zhang & Wolf, 2012).
Electronic and Photonic Materials
The compound's derivatives have also found applications in the development of electronic and photonic materials. A novel alcohol-soluble n-type conjugated polyelectrolyte based on a diketopyrrolopyrrole backbone for use as an electron transport layer in polymer solar cells demonstrates the compound's utility in renewable energy technologies. The enhanced conductivity and electron mobility of these materials can significantly improve the efficiency of organic solar cells (Hu et al., 2015).
Molecular Probes and Fluorescent Sensors
Additionally, carbazole derivatives of 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione have been applied as spectroscopic fluorescent probes for real-time monitoring of cationic photopolymerization processes. The high sensitivity and specificity of these probes for monitoring polymerization highlight their potential in industrial manufacturing processes and research applications (Ortyl et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-9-5-3-8(4-6-9)10(16)7-11(17)12(13,14)15/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMDLEBASPFIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377944 | |
| Record name | 1-(4-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |
CAS RN |
71712-85-1 | |
| Record name | 1-(4-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















